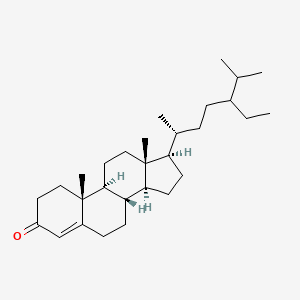

Sitosterone

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

RUVUHIUYGJBLGI-DOUXTHCPSA-N |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Synonyms |

24-ECEO 24-ethyl-4-cholesten-3-one 24-ethylcholest-4-en-3-one |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Beta-Sitosterol: Natural Sources, Dietary Intake, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol (B1209924) is the most abundant of a group of plant-derived compounds known as phytosterols (B1254722), which are structurally analogous to cholesterol.[1] Its significance in human health and pharmacology is increasingly recognized, with studies highlighting its cholesterol-lowering, anti-inflammatory, and potential anti-cancer properties.[2][3] This technical guide provides a comprehensive overview of the natural dietary sources of beta-sitosterol, its typical intake levels, detailed experimental protocols for its extraction and quantification, and a review of its influence on key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Natural Sources and Dietary Intake of Beta-Sitosterol

Beta-sitosterol is widely distributed throughout the plant kingdom, with the highest concentrations generally found in plant-based fats and oils, nuts, seeds, and legumes.[4][5] The daily dietary intake of total phytosterols varies across different populations, with estimates ranging from approximately 150 to 450 mg/day in Western countries. Vegan diets have been associated with the highest intake of phytosterols.

Beta-Sitosterol Content in Vegetable Oils

Vegetable oils are among the most concentrated sources of beta-sitosterol. The content can vary significantly depending on the plant source and processing methods.

Table 1: Beta-Sitosterol Content in Various Vegetable Oils

| Oil Type | Beta-Sitosterol Content (mg/100g) |

| Corn Oil | 3580 - 6210 |

| Rice Bran Oil | 3343 - 5183 |

| Rapeseed (Canola) Oil | 1840 - 4130 |

| Sesame Oil | 2796 |

| Soybean Oil | 1088 - 1720 |

| Sunflower Oil | 2060 |

| Peanut Oil | 780 |

| Olive Oil | 1200 - 1520 |

| Flaxseed Oil | 2060 |

| Camellia Oil | 50.09 |

| Walnut Oil | 165.23 |

| Grapeseed Oil | 146.63 |

| Peony Oil | 258.71 |

Beta-Sitosterol Content in Nuts and Seeds

Nuts and seeds are excellent dietary sources of beta-sitosterol.

Table 2: Beta-Sitosterol Content in Selected Nuts and Seeds (per 100g)

| Nut/Seed | Beta-Sitosterol Content (mg/100g) |

| Sesame Seeds (kernels, dried) | 232 |

| Pistachio Nuts (dry roasted) | 210 |

| Pistachio Nuts (raw) | 198 |

| Macadamia Nuts (dry roasted) | 145 |

| Pine Nuts | 132 |

| Almonds | 130 |

| Almonds (dry roasted) | 122 |

| Cashew Nuts | 113 |

| Hazelnuts | 108 |

| Walnuts | 64 - 87 |

Beta-Sitosterol Content in Legumes, Grains, Vegetables, and Fruits

While generally containing lower concentrations than oils and nuts, legumes, grains, and certain vegetables and fruits contribute to the overall dietary intake of beta-sitosterol.

Table 3: Beta-Sitosterol Content in Selected Legumes, Grains, Vegetables, and Fruits (per 100g)

| Food Item | Beta-Sitosterol Content (mg/100g) |

| Legumes | |

| Fava Beans | High concentration (specific value not cited) |

| Pink Lentils | High concentration (specific value not cited) |

| Grains | |

| Wheat Germ | High concentration (specific value not cited) |

| Rice Bran | High concentration (specific value not cited) |

| Vegetables | |

| Avocado | 76 |

| Fruits | |

| Apple Quince | 3527 (Note: This value appears exceptionally high and may require further verification) |

Estimated Daily Intake in Different Populations

The daily intake of phytosterols, of which beta-sitosterol is a major component, varies based on dietary patterns.

Table 4: Estimated Daily Intake of Total Phytosterols in Various Populations

| Population/Diet | Estimated Daily Intake (mg/day) |

| Western Countries | 150 - 450 |

| European Countries | 250 - 400 |

| Chinese Diet | ~392.3 |

| Vegan Diets | up to 500 |

Experimental Protocols for Extraction and Quantification

Accurate determination of beta-sitosterol content in various matrices is crucial for research and development. The following sections outline common methodologies for extraction and quantification.

Extraction of Beta-Sitosterol from Plant Materials

A multi-step process is typically employed, involving initial extraction followed by purification.

Protocol 1: Soxhlet Extraction

This conventional method is widely used due to its simplicity and effectiveness.

-

Sample Preparation: The plant material is dried and finely powdered.

-

Extraction: A known quantity of the powdered material is placed in a thimble within a Soxhlet extractor. The extraction is performed with a suitable solvent (e.g., methanol (B129727), ethanol, or hexane) for 6-8 hours, or until the solvent in the extractor arm runs clear.

-

Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Protocol 2: Purification by Column Chromatography

Column chromatography is a standard technique for purifying beta-sitosterol from the crude extract.

-

Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing pure beta-sitosterol.

-

Pooling and Evaporation: Fractions containing the pure compound are combined, and the solvent is evaporated to obtain purified beta-sitosterol.

Quantification of Beta-Sitosterol

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for the quantification of beta-sitosterol.

Protocol 3: Quantification by GC-MS

This method offers high sensitivity and specificity.

-

Sample Preparation and Saponification: A known amount of the oil or extract is saponified using an ethanolic potassium hydroxide (B78521) solution to hydrolyze sterol esters.

-

Extraction: The unsaponifiable matter, containing free sterols, is extracted with a non-polar solvent like n-hexane.

-

Derivatization (Optional but Recommended): The hydroxyl group of beta-sitosterol is often derivatized (e.g., silylation) to improve volatility and chromatographic peak shape.

-

GC-MS Analysis:

-

Column: A capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.7 mL/min).

-

Injection: 1 µL of the sample is injected in split mode (e.g., 50:1) at an injector temperature of 250°C.

-

Oven Temperature Program: An initial temperature of 100°C (held for 2 min), ramped to 290°C at 15°C/min, and held for 10 min.

-

MS Detection: The mass spectrometer is operated in electron impact (EI) mode (70 eV). Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of the beta-sitosterol derivative.

-

Protocol 4: Quantification by HPLC

HPLC provides a robust alternative for beta-sitosterol analysis, particularly for samples that are not easily volatilized.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., chloroform) and then diluted with the mobile phase. The solution is filtered through a 0.45 µm membrane filter.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm) is typically used.

-

Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and acetonitrile (B52724) (e.g., 90:10 v/v), is common.

-

Flow Rate: A flow rate of around 1.5 mL/min is often employed.

-

Detection: UV detection at a wavelength of approximately 202 nm is used.

-

Quantification: The concentration of beta-sitosterol is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of a beta-sitosterol reference standard.

-

Influence on Cellular Signaling Pathways

Beta-sitosterol exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is critical for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Beta-sitosterol has been shown to influence this pathway, particularly in the context of cancer, where it can promote apoptosis in tumor cells.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Beta-sitosterol has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Apoptosis Signaling Pathway

Beta-sitosterol can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

Conclusion

This technical guide provides a foundational resource for professionals in research and drug development interested in beta-sitosterol. The comprehensive data on its natural sources and dietary intake, coupled with detailed analytical protocols, facilitates its study and application. Furthermore, the elucidation of its mechanisms of action through key signaling pathways offers insights into its therapeutic potential. Further research, particularly clinical trials, is warranted to fully explore the pharmacological benefits of this ubiquitous phytosterol.

References

Beta-Sitosterol's Anti-Inflammatory Action: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of beta-sitosterol (B1209924) concerning its anti-inflammatory properties. It is designed to be a vital resource for professionals in research and drug development, offering a detailed summary of quantitative data, methodologies for key experiments, and visualizations of critical signaling pathways.

Executive Summary

Beta-sitosterol, a prominent phytosterol found in various plant-based foods, has demonstrated significant anti-inflammatory effects. Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document elucidates the molecular mechanisms, presents quantitative efficacy data, and details the experimental protocols used to evaluate its anti-inflammatory action. Furthermore, it explores the structure-activity relationship, providing insights into how the steroidal backbone and its functional groups contribute to its biological activity.

The Core Structure and its Importance in Anti-inflammatory Activity

The anti-inflammatory activity of beta-sitosterol is intrinsically linked to its chemical structure, which is analogous to cholesterol. Key structural features influencing its efficacy include the 3-β-hydroxyl group, the C5-C6 double bond, and the C-24 ethyl group on the side chain.

-

The 3-β-Hydroxyl Group: This functional group is crucial for the anti-inflammatory activity of many steroids[1][2]. Modifications at this position, such as esterification, can modulate the compound's lipophilicity and, consequently, its absorption and activity[3]. For instance, some ester derivatives of beta-sitosterol have shown enhanced hepatoprotective and anti-inflammatory effects[3].

-

The C5-C6 Double Bond: The presence of this double bond in the B ring of the steroid nucleus appears to be important for its anti-inflammatory action. Hydrogenation of this double bond has been shown to reduce the biological activity in some contexts[4].

-

The C-24 Ethyl Group: The alkyl side chain at C-17, particularly the ethyl group at C-24, distinguishes beta-sitosterol from other phytosterols (B1254722) like campesterol (B1663852) (methyl group at C-24) and stigmasterol (B192456) (ethyl group at C-24 and a double bond at C-22)[5][6]. This structural difference is believed to contribute to beta-sitosterol's generally superior anti-inflammatory potency compared to campesterol and stigmasterol[7].

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory effects of beta-sitosterol have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Anti-inflammatory Activity of Beta-Sitosterol and Analogs

| Compound/Analog | Cell Line | Inflammatory Stimulus | Target | Metric | Value | Reference |

| Beta-Sitosterol | BV2 Microglia | LPS (100 ng/mL) | iNOS, COX-2 | Inhibition | Dose-dependent | [8][9] |

| Beta-Sitosterol | RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Production | Inhibition | Dose-dependent | [7] |

| Beta-Sitosterol | Human Aortic Endothelial Cells | TNF-α | VCAM-1, ICAM-1 | Inhibition | Significant | [10] |

| Beta-Sitosterol | Keratinocytes & Macrophages | PGN, TNF-α, or LPS | TNF-α, IL-1β, IL-6, IL-8 | Inhibition | Significant (7.5-30 µM) | [11][12] |

| Sitostenone | MDA-MB-231 | - | Cytotoxicity | IC50 | 128.11 µM | [13] |

| 3β-galactose sitosterol | MCF7 | - | Cytotoxicity | IC50 | 609.66 µg/mL | [13] |

| 3β-glucose sitosterol | MCF7 | - | Cytotoxicity | IC50 | 265 µg/mL | [13] |

| Beta-Sitosterol | - | 5-alpha Reductase | Inhibition | IC50 | 3.24 ± 0.32 µM | [14][15] |

| Campesterol | - | 5-alpha Reductase | Inhibition | IC50 | 15.75 ± 5.56 µM | [14][15] |

| Stigmasterol | - | 5-alpha Reductase | Inhibition | IC50 | 31.89 ± 4.26 µM | [14][15] |

Table 2: In Vivo Anti-inflammatory Activity of Beta-Sitosterol

| Animal Model | Inflammatory Model | Compound | Dose | Effect | Reference |

| Rat | Carrageenan-induced paw edema | Beta-Sitosterol | 50 mg/kg | 51% inhibition | [16] |

| Rat | Carrageenan-induced paw edema | Beta-Sitosterol | 100 mg/kg | 63% inhibition | [16] |

| Rat | Carrageenan-induced paw edema | Beta-Sitosterol | 200 mg/kg | 70% inhibition | [16] |

| Mouse | TNBS-induced colitis | Beta-Sitosterol | - | Inhibition of pro-inflammatory cytokines | [17] |

| Zebrafish Larvae | Copper Sulfate-induced inflammation | Beta-Sitosterol | 70-100 µg/mL | Reduced oxidative stress and inflammation | [2] |

| Rat | Type 2 Diabetes | Beta-Sitosterol | - | Down-regulation of IKKβ/NF-κB and JNK signaling | [18] |

Key Signaling Pathways Modulated by Beta-Sitosterol

Beta-sitosterol exerts its anti-inflammatory effects by intervening in critical signaling cascades. The primary pathways identified are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Beta-sitosterol has been shown to inhibit this pathway at multiple points[8][9][17][18][19][20][21]. It can prevent the degradation and phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This, in turn, blocks the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2[8][9][17].

Caption: Inhibition of the NF-κB signaling pathway by beta-sitosterol.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, p38, and JNK, is another crucial regulator of inflammation. Beta-sitosterol has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like LPS[8][9]. By downregulating the activation of these kinases, beta-sitosterol further suppresses the expression of pro-inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by beta-sitosterol.

Detailed Experimental Protocols

To facilitate the replication and further investigation of beta-sitosterol's anti-inflammatory properties, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS) and assessing the inhibitory effects of beta-sitosterol.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

5.1.1 Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight[22].

-

Treatment: Pre-treat cells with various concentrations of beta-sitosterol for 1 hour.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours[7].

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 0.2% naphthylethylenediamine dihydrochloride (B599025) and 2% sulphanilamide in 5% phosphoric acid) to the supernatant[23].

-

Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. Nitrite (B80452) concentration is determined using a sodium nitrite standard curve[23][24].

5.1.2 Cytokine Measurement (ELISA for TNF-α)

-

Cell Culture and Treatment: Follow steps 1-3 from the NO production assay, typically in larger wells (e.g., 24- or 6-well plates) to obtain sufficient supernatant.

-

Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove debris[25][26].

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit[26][27]. This generally involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the TNF-α concentration based on a standard curve[27].

5.1.3 Western Blot for Signaling Proteins (p-p65, p-ERK)

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. After overnight incubation, pre-treat with beta-sitosterol and then stimulate with LPS for a shorter duration (e.g., 15-30 minutes) to observe protein phosphorylation[21].

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors[28].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane[29][30].

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, total p65, p-ERK, and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the phosphorylated protein levels to the total protein levels[29].

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.

-

Grouping and Administration: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and beta-sitosterol treatment groups (e.g., 50, 100, 200 mg/kg, administered orally or intraperitoneally)[16].

-

Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw[16].

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The evidence strongly supports the anti-inflammatory properties of beta-sitosterol, mediated primarily through the inhibition of the NF-κB and MAPK signaling pathways. The structure-activity relationship suggests that the 3-β-hydroxyl group, the C5-C6 double bond, and the C-24 ethyl group are key determinants of its activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential development of beta-sitosterol and its derivatives as novel anti-inflammatory agents.

Future research should focus on a more systematic exploration of the SAR through the synthesis and evaluation of a wider range of derivatives. Additionally, further studies are warranted to fully elucidate the in vivo efficacy and safety profile of beta-sitosterol in various inflammatory disease models, paving the way for potential clinical applications.

References

- 1. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF- κ B Pathways in LPS-Exposed BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of β-Sitosterol as in Vitro Anti-Inflammatory Constituent in Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. β-Sitosterol inhibits osteoclast activity and reduces ovariectomy-induced bone loss by regulating the cAMP and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 25. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

The Pharmacological Profile and Therapeutic Potential of β-Sitosterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-sitosterol, a prominent phytosterol found in a variety of plants, has garnered significant scientific attention for its diverse pharmacological activities and therapeutic promise. This technical guide provides a comprehensive overview of the pharmacological profile of β-sitosterol, detailing its mechanisms of action, pharmacokinetic properties, and safety profile. Furthermore, it explores its vast therapeutic potential across a spectrum of diseases, supported by preclinical and clinical data. This document aims to serve as a thorough resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic application of this multifaceted compound.

Pharmacological Profile

Mechanisms of Action

β-sitosterol exerts its pharmacological effects through a multitude of molecular mechanisms, impacting various signaling cascades involved in inflammation, cancer, lipid metabolism, and immune response.

-

Anti-inflammatory Effects: β-sitosterol has been shown to inhibit the production of pro-inflammatory mediators.[1] It can suppress the activation of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1] Studies have demonstrated its ability to reduce the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Anticancer Activity: The anticancer properties of β-sitosterol are attributed to its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3] It modulates the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4] Furthermore, β-sitosterol can inhibit tumor cell invasion and metastasis.

-

Cholesterol-Lowering Effects: Structurally similar to cholesterol, β-sitosterol competitively inhibits the absorption of dietary and biliary cholesterol in the intestines. This leads to a reduction in serum levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.

-

Antidiabetic Effects: β-sitosterol has demonstrated the potential to improve glycemic control. It can enhance insulin (B600854) sensitivity and glucose uptake in peripheral tissues, potentially through the upregulation of the insulin receptor and glucose transporter 4 (GLUT4).

-

Immunomodulatory Effects: β-sitosterol can modulate the immune system, with studies suggesting it can enhance immune function in certain contexts.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of β-sitosterol is characterized by its low systemic bioavailability.

-

Absorption: Oral bioavailability of β-sitosterol is very low, with estimates suggesting that less than 5% of the ingested amount is absorbed.

-

Distribution: Following absorption, β-sitosterol is transported in lipoproteins.

-

Metabolism: β-sitosterol undergoes minimal metabolism in the human body.

-

Excretion: The majority of ingested β-sitosterol is excreted unchanged in the feces.

Safety and Toxicology

β-sitosterol is generally considered to be well-tolerated with a favorable safety profile.

-

Acute Toxicity: The median lethal dose (LD50) of β-sitosterol in mice has been reported to be 1250 mg/kg.

-

Clinical Safety: Human studies have reported minimal adverse effects, which are typically mild and gastrointestinal in nature, such as flatulence and dyspepsia. Chronic administration in rats showed no significant toxic effects on major organs.

Therapeutic Potential

The diverse pharmacological activities of β-sitosterol translate into a broad range of potential therapeutic applications.

Benign Prostatic Hyperplasia (BPH)

Clinical trials have demonstrated the efficacy of β-sitosterol in alleviating the symptoms of BPH. It has been shown to improve urinary flow measures and reduce symptoms such as nocturia.

Hypercholesterolemia

As a cholesterol-lowering agent, β-sitosterol is effective in reducing total and LDL cholesterol levels. It is often incorporated into functional foods and dietary supplements for this purpose.

Oncology

Preclinical studies have shown the potential of β-sitosterol as an anticancer agent against a variety of cancer cell lines, including liver, lung, breast, and colon cancer. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further investigation in cancer therapy.

Diabetes Mellitus

Research suggests that β-sitosterol may have a role in the management of type 2 diabetes due to its potential to improve insulin sensitivity and glucose metabolism.

Inflammatory Conditions

The anti-inflammatory properties of β-sitosterol indicate its potential use in the treatment of various inflammatory disorders.

Data Presentation

Table 1: In Vitro Cytotoxicity of β-Sitosterol (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 | Reference |

| HepG2 | Hepatocellular Carcinoma | 6.85 ± 0.61 µg/mL | |

| Huh7 | Hepatocellular Carcinoma | 8.71 ± 0.21 µg/mL | |

| A549 | Non-small cell lung cancer | 53.2 µM (48h) | |

| H1975 | Lung Cancer | 355.3 µM (48h) | |

| HA22T | Hepatocarcinoma | 431.8 µM (48h) | |

| LoVo | Colorectal Cancer | 267.1 µM (48h) | |

| MCF-7 | Breast Cancer | 187.61 µg/mL | |

| MDA-MB-231 | Breast Cancer | 874.156 µg/mL | |

| Caco-2 | Colorectal Carcinoma | 54 µg/mL (β-sitosterol-3-O-glucoside) | |

| COLO 320 DM | Human Colon Adenocarcinoma | 266.2 µM |

Table 2: Clinical Trials of β-Sitosterol for Benign Prostatic Hyperplasia (BPH)

| Study | Dosage | Duration | Key Outcomes | Reference |

| Berges et al., 1995 | 20 mg, three times daily | 6 months | Significant improvement in International Prostate Symptom Score (IPSS) and peak urinary flow rate compared to placebo. | |

| Klippel et al., 1997 | 130 mg daily | 6 months | Significant improvements in IPSS, quality of life, peak urinary flow, and post-void residual volume. | |

| Wilt et al., 2000 (meta-analysis) | 60-130 mg daily | 4-26 weeks | Improved urinary symptoms and flow measures. |

Table 3: Clinical Trials of β-Sitosterol for Hypercholesterolemia

| Study Type | Dosage | Duration | Key Outcomes | Reference |

| Human Studies | 2-9 g daily | Not specified | 10-15% reduction in LDL cholesterol. | |

| Human Studies | Not specified | Not specified | 9-13% reduction in total cholesterol; 15-20% reduction in LDL cholesterol. |

Table 4: Pharmacokinetic Parameters of β-Sitosterol in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | 0.41% | |

| Clearance | 85 ml/h | |

| Volume of Distribution | 46 L | |

| Turnover | 5.8 mg/day |

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of β-sitosterol on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of β-sitosterol (e.g., 0, 25, 50, 100, 200, 400 µM) dissolved in a suitable solvent like DMSO (final concentration typically <0.1%). Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo DMH-Induced Colon Cancer Model in Rats

This protocol evaluates the chemopreventive potential of β-sitosterol in a rat model of colon cancer.

-

Animal Model: Use male Wistar rats.

-

Induction of Colon Cancer: Administer 1,2-dimethylhydrazine (B38074) (DMH) subcutaneously at a dose of 20 mg/kg body weight once a week for a specified period (e.g., 4 weeks) to induce colon carcinogenesis.

-

Treatment Groups: Divide the animals into groups: a control group, a DMH-only group, and DMH groups treated with different doses of β-sitosterol (e.g., 5, 10, and 20 mg/kg body weight) administered orally.

-

Treatment Duration: Administer β-sitosterol throughout the experimental period (e.g., 16 weeks).

-

Outcome Assessment: At the end of the study, sacrifice the animals and collect colon tissues. Assess the number and multiplicity of aberrant crypt foci (ACF), putative preneoplastic lesions. Histopathological analysis of the colon tissue can also be performed.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory activity of β-sitosterol in a rodent model of acute inflammation.

-

Animal Model: Use rats or mice.

-

Induction of Inflammation: Inject a sub-plantar injection of carrageenan (e.g., 1% w/v) into the hind paw of the animals to induce localized edema.

-

Treatment: Administer β-sitosterol orally or intraperitoneally at different doses prior to carrageenan injection. A positive control group treated with a standard anti-inflammatory drug (e.g., ibuprofen) should be included.

-

Measurement of Paw Edema: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the β-sitosterol-treated groups compared to the control group.

In Vivo Streptozotocin-Induced Diabetes Model in Rats

This protocol is used to investigate the antidiabetic effects of β-sitosterol.

-

Animal Model: Use male rats (e.g., Sprague-Dawley or Wistar).

-

Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (e.g., 65 mg/kg) to induce diabetes. Diabetes is confirmed by measuring blood glucose levels.

-

Treatment: Administer β-sitosterol orally at different doses to the diabetic rats for a specified duration.

-

Outcome Assessment: Monitor blood glucose levels, serum insulin levels, and other relevant biochemical parameters. An oral glucose tolerance test (OGTT) can also be performed to assess glucose metabolism.

Mandatory Visualizations

Signaling Pathways

Caption: β-Sitosterol Induced Apoptosis Signaling Pathway.

Caption: Inhibition of NF-κB Signaling Pathway by β-Sitosterol.

Experimental Workflow

Caption: In Vitro Anticancer Activity Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. β-sitosterol prevents lipid peroxidation and improves antioxidant status and histoarchitecture in rats with 1,2-dimethylhydrazine-induced colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Beta-Sitosterol in Modulating Cell Signaling Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Beta-sitosterol (B1209924) (BS), a widely distributed plant sterol, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Its therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling pathways critical to cell proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms through which beta-sitosterol exerts its effects, focusing on key signaling cascades such as the NF-κB, PI3K/Akt, MAPK, and apoptotic pathways. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its bioactivity, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to Beta-Sitosterol

Beta-sitosterol is a phytosterol with a chemical structure analogous to cholesterol.[2] It is one of the most abundant phytosterols (B1254722) found in lipid-rich plant-based foods, including vegetable oils, nuts, seeds, and grains.[4] Functionally, it plays a crucial role in stabilizing plant cell membranes. In human health, beta-sitosterol is recognized for its cholesterol-lowering properties and has been investigated for its systemic biological activities and multi-target effectiveness in managing chronic diseases like cancer, diabetes, and atherosclerosis. Its mechanism of action is complex, involving the regulation of numerous signaling pathways that govern fundamental cellular processes.

Modulation of Key Signaling Pathways by Beta-Sitosterol

Beta-sitosterol's efficacy as a bioactive compound is rooted in its ability to influence multiple, often interconnected, signaling networks.

Pro-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Beta-sitosterol has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : BS can induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then forms an apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and the downstream executioner caspase-3. Furthermore, BS modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which further promotes mitochondrial membrane permeabilization.

-

Extrinsic Pathway : Beta-sitosterol can activate the extrinsic pathway by increasing the expression of Fas receptors (Fas) on the cell surface. The binding of Fas ligand (FasL) initiates a signaling cascade that activates caspase-8, which in turn can directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Cycle Regulation

Beta-sitosterol can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, primarily G0/G1 and G2/M phases.

-

G0/G1 Arrest : BS induces G0/G1 arrest by upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21cip1 and p27kip1. These proteins bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. The inhibition of CDK2 activity prevents the phosphorylation of target proteins required for DNA replication, thus halting cell cycle progression.

-

G2/M Arrest : In some cell types, beta-sitosterol causes cell cycle arrest at the G2/M checkpoint. This is often associated with the modulation of proteins that regulate mitotic entry, such as Cyclin B1.

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. Beta-sitosterol exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway : The transcription factor NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). Beta-sitosterol has been shown to inhibit the phosphorylation and degradation of IκBα and suppress the phosphorylation of the p65 subunit, thereby preventing NF-κB's nuclear translocation and activity.

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) family, including ERK, p38, and JNK, also plays a crucial role in inflammation. Beta-sitosterol can suppress the LPS-induced phosphorylation of ERK and p38, blocking downstream inflammatory responses.

Inhibition of Pro-Survival Pathways

The PI3K/Akt/mTOR and EGFR/MAPK pathways are critical for cell survival, proliferation, and growth. Their dysregulation is a hallmark of many cancers.

-

PI3K/Akt Pathway : Beta-sitosterol has been shown to inhibit the PI3K/Akt signaling pathway. By downregulating the phosphorylation (activation) of Akt, it can suppress downstream pro-survival signals and promote apoptosis. Inactivated Akt can no longer inhibit pro-apoptotic proteins or promote cell cycle progression, contributing to the anti-cancer effects of BS.

-

EGFR/MAPK Pathway : In certain cancers, such as glioma and lung cancer, beta-sitosterol has been found to suppress the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This upstream inhibition blocks the entire downstream cascade, including the Ras/Raf/MEK/ERK (MAPK) pathway, leading to reduced proliferation and migration.

Quantitative Efficacy of Beta-Sitosterol

The effectiveness of beta-sitosterol varies depending on the cell type, concentration, and duration of exposure. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Beta-Sitosterol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |

| KB | Oral Cancer | 32.58 µM | 24 hours | |

| KB | Oral Cancer | 13.82 µM | 48 hours | |

| A549 | Lung Cancer | ~100 µM | 48 hours | |

| H1975 | Lung Cancer | ~150 µM | 48 hours | |

| HA22T | Liver Cancer | ~200 µM | 48 hours | |

| LoVo | Colon Cancer | ~150 µM | 48 hours | |

| Caco-2 | Colorectal Carcinoma | 54 µg/mL (glucoside) | 48 hours | |

| A7r5 | Aortic Smooth Muscle | 6.841 µM | 24 hours |

Table 2: Effective Concentrations of Beta-Sitosterol for Various Cellular Effects

| Cell Line | Effect Studied | Concentration Range | Incubation Time | Citation |

| U87 (Glioma) | G2/M Phase Arrest | 20 - 80 µM | 48 hours | |

| MDA-MB-231 (Breast) | Caspase Activation | 16 µM | 3 days | |

| HepG2 (Liver) | ROS Induction | 1.2 mM/ml | 24 hours | |

| RASMCs (Aortic Smooth Muscle) | Proliferation Inhibition | 1 - 20 µM | Not Specified | |

| BV2 (Microglia) | Inflammation Inhibition | Not Specified | 1 hour pre-treatment |

Key Experimental Methodologies

Assessing the impact of beta-sitosterol on cell signaling requires a suite of standard molecular and cell biology techniques.

General Experimental Workflow

The typical workflow for in vitro analysis of beta-sitosterol involves culturing cells, treating them with the compound, and then subjecting them to various assays to measure specific outcomes like viability, protein expression, or cell cycle status.

References

- 1. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Beta-Sitosterol in Neurodegenerative Diseases: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases (NDDs), including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by progressive neuronal loss and debilitating clinical symptoms. Common underlying pathologies include chronic neuroinflammation, oxidative stress, protein misfolding, and aggregation. Beta-sitosterol (BSS), a ubiquitous plant-derived sterol, has emerged as a promising multi-target therapeutic agent in preclinical studies. This document synthesizes the existing preclinical evidence for BSS in NDD models. In models of Alzheimer's disease, BSS has been shown to attenuate cognitive deficits by reducing amyloid-β (Aβ) plaque deposition, inhibiting the β-secretase enzyme BACE1, and modulating the cholinergic system.[1][2][3][4] In broader models of neuroinflammation and neurodegeneration relevant to PD and other NDDs, BSS demonstrates potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and antioxidant properties through the activation of the NRF-2/KEAP-1 pathway.[5] This guide provides a detailed overview of these neuroprotective mechanisms, summarizes key quantitative data from in vivo and in vitro studies, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction

Beta-sitosterol is a phytosterol structurally similar to cholesterol and is a common constituent of plant-based foods such as vegetable oils, nuts, and seeds. While widely recognized for its cholesterol-lowering effects, a growing body of research highlights its neuroprotective potential. BSS can cross the blood-brain barrier and accumulate in brain tissue, allowing it to directly influence neuropathological processes. Its therapeutic potential in the context of neurodegeneration appears to stem from its ability to concurrently address multiple facets of the disease process: neuroinflammation, oxidative stress, and proteinopathy. This multi-target capability makes it a compelling candidate for further investigation in the drug development pipeline for complex diseases like AD and PD.

Core Neuroprotective Mechanisms of Beta-Sitosterol

Anti-inflammatory Effects

Chronic activation of microglia, the resident immune cells of the brain, is a hallmark of many NDDs. This sustained neuroinflammatory response leads to the release of cytotoxic factors that damage neurons. Preclinical evidence demonstrates that BSS can potently suppress this response. In lipopolysaccharide (LPS)-stimulated microglial cell models, BSS treatment significantly reduces the expression of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

The mechanism for this effect involves the inhibition of key pro-inflammatory signaling cascades. BSS has been shown to prevent the phosphorylation and subsequent degradation of IκB, which in turn blocks the activation and nuclear translocation of the transcription factor NF-κB. Furthermore, BSS can inhibit the LPS-induced activation of the p38 and ERK mitogen-activated protein kinase (MAPK) pathways.

References

- 1. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosterols: Potential Metabolic Modulators in Neurodegenerative Diseases | MDPI [mdpi.com]

- 4. Frontiers | Anti-Alzheimer’s Studies on β-Sitosterol Isolated from Polygonum hydropiper L. [frontiersin.org]

- 5. Molecular Basis behind the Neuroprotective Potential of Beta Sitosterol in Lipopolysaccharide-Induced Wistar Albino Rats | Texila Journal [texilajournal.com]

Beta-Sitosterol's Interaction with Steroid Hormone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol is a ubiquitous plant sterol with a chemical structure resembling cholesterol. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, have garnered significant interest in the scientific community. A key aspect of its mechanism of action involves its interaction with steroid hormone receptors, leading to the modulation of various signaling pathways. This technical guide provides a comprehensive overview of the current understanding of beta-sitosterol's interaction with androgen, estrogen, progesterone, and glucocorticoid receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Interaction with Androgen Receptor (AR)

Beta-sitosterol's interaction with the androgen receptor signaling pathway is primarily indirect, focusing on the inhibition of the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). While some studies suggest a direct interaction with the androgen receptor, others indicate no direct binding affinity.

The predominant mechanism of action involves the reduction of DHT levels, which in turn decreases the activation of the androgen receptor and the transcription of androgen-responsive genes. This has implications for androgen-dependent conditions such as benign prostatic hyperplasia (BPH).

Signaling Pathway

Unveiling the Journey of Beta-Sitosterol: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol (B1209924), a prominent plant sterol structurally akin to cholesterol, has garnered significant attention for its potential therapeutic applications, including cholesterol reduction, anti-inflammatory effects, and anticancer properties. However, its efficacy is intrinsically linked to its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth exploration of the bioavailability and metabolism of beta-sitosterol, offering a comprehensive resource for researchers and drug development professionals. We delve into the quantitative aspects of its pharmacokinetics, detail key experimental methodologies, and visualize the intricate signaling pathways it modulates.

Bioavailability and Pharmacokinetics of Beta-Sitosterol

The systemic exposure and therapeutic potential of orally administered beta-sitosterol are largely governed by its low bioavailability.[1][2] This section summarizes the key pharmacokinetic parameters that define its absorption, distribution, and elimination.

Absorption: A Competitive and Tightly Regulated Process

The intestinal absorption of beta-sitosterol is a complex process characterized by competition with cholesterol and active efflux mechanisms. Structurally similar to cholesterol, beta-sitosterol competes for incorporation into micelles in the intestinal lumen, a prerequisite for absorption.[3] The primary transporter responsible for the uptake of both cholesterol and phytosterols (B1254722) into enterocytes is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4]

Once inside the enterocyte, the majority of absorbed beta-sitosterol is actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[4] This efficient efflux mechanism is a key factor contributing to its low systemic bioavailability.

Quantitative Pharmacokinetic Parameters

Multiple studies in both humans and animal models have consistently demonstrated the poor oral bioavailability of beta-sitosterol. The following tables present a compilation of quantitative data from various sources.

Table 1: Human Pharmacokinetic Parameters of Beta-Sitosterol

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | <5% | |

| Absolute Oral Bioavailability | 0.41% | |

| Absorption | ≤5% of daily intake | |

| Plasma Concentration (typical American diet) | 0.30 to 1.02 mg/100 ml | |

| Clearance | 85 ml/h | |

| Volume of Distribution | 46 L | |

| Metabolic Turnover | 5.8 mg/day |

Table 2: Comparative Absorption of Sterols

| Sterol | Absorption Rate | Reference |

| Beta-sitosterol | ≤5% | |

| Cholesterol | 45% to 54% |

Metabolism of Beta-Sitosterol

The metabolism of the small fraction of beta-sitosterol that reaches systemic circulation is limited. Unlike cholesterol, which is a precursor for various steroid hormones and bile acids, beta-sitosterol undergoes minimal metabolic transformation.

Conversion to Bile Acids

A portion of the absorbed beta-sitosterol, estimated to be around 20%, is converted into cholic and chenodeoxycholic acids in the liver. This conversion pathway represents a minor metabolic route.

Excretion

The primary route of elimination for both absorbed and unabsorbed beta-sitosterol is through the feces. Absorbed beta-sitosterol is transported to the liver, where it can be incorporated into bile and secreted back into the intestinal tract for fecal excretion. Biliary excretion of beta-sitosterol is reported to be more rapid than that of cholesterol. Urinary excretion of beta-sitosterol is considered negligible.

Key Signaling Pathways Modulated by Beta-Sitosterol

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of beta-sitosterol, revealing its ability to modulate several key signaling pathways.

Farnesoid X Receptor (FXR) Activation

Beta-sitosterol has been shown to activate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid metabolism. Activation of FXR by beta-sitosterol can lead to the upregulation of bile acid transporters such as the bile salt export pump (BSEP), facilitating the efflux of bile acids from hepatocytes and contributing to its hepatoprotective effects.

Caption: FXR Activation by Beta-Sitosterol.

Hedgehog Signaling Pathway Activation

In the context of liver regeneration, beta-sitosterol has been found to activate the Hedgehog signaling pathway. This activation is mediated through its interaction with the Smoothened (Smo) receptor on hepatocytes, leading to downstream signaling that promotes carnitine synthesis and enhances the energy supply for liver regeneration.

Caption: Hedgehog Pathway Activation by Beta-Sitosterol.

Inhibition of Wnt/β-catenin Signaling Pathway

In hepatocellular carcinoma models, beta-sitosterol has demonstrated an inhibitory effect on the Wnt/β-catenin signaling pathway. This inhibition is mediated through the downregulation of Forkhead box protein M1 (FOXM1), a key regulator of this pathway. By suppressing Wnt/β-catenin signaling, beta-sitosterol can inhibit the proliferation and metastasis of cancer cells.

Caption: Wnt/β-catenin Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bioavailability and metabolism of beta-sitosterol.

In Vivo Bioavailability Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of beta-sitosterol following oral administration.

1. Animals:

-

Male Wistar rats (6-7 weeks old, weighing 120-180g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

An acclimatization period of at least one week is required before the experiment.

2. Dosing:

-

Beta-sitosterol is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

A single oral dose (e.g., 20 mg/kg body weight) is administered by gavage.

3. Blood Sampling:

-

Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing.

-

Blood is collected into heparinized tubes.

4. Plasma Preparation:

-

Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma.

-

Plasma is stored at -80°C until analysis.

5. Sample Analysis (HPLC Method):

-

Extraction:

-

To 100 µL of plasma, add 1 mL of methanol (B129727).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the methanol supernatant to a clean tube.

-

Repeat the extraction twice.

-

Evaporate the pooled methanol extracts to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and acetonitrile (B52724) (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

6. Pharmacokinetic Analysis:

-

A standard calibration curve of beta-sitosterol in plasma is generated.

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) using appropriate software.

Caption: In Vivo Bioavailability Experimental Workflow.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict the intestinal permeability of compounds.

1. Cell Culture:

-

Caco-2 cells are seeded on permeable polycarbonate membrane inserts in 24-well plates.

-

Cells are cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

2. Transport Buffer:

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is used as the transport buffer.

3. Permeability Assay (Apical to Basolateral):

-

The cell monolayers are washed with pre-warmed transport buffer.

-

The test compound (beta-sitosterol) is added to the apical (donor) compartment.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) compartment.

-

The volume in the receiver compartment is replaced with fresh transport buffer after each sampling.

4. Sample Analysis:

-

The concentration of beta-sitosterol in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the flux of the compound across the monolayer (µg/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the compound in the donor compartment (µg/mL).

-

References

A Technical Guide to the Discovery of Novel Protein Targets for β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the identification of novel protein targets for β-sitosterol, a widely distributed plant sterol with significant therapeutic potential. While β-sitosterol has long been recognized for its anti-inflammatory, anti-cancer, and cholesterol-lowering effects, a detailed understanding of its molecular mechanisms has been limited by a lack of knowledge of its direct protein binding partners.[1][2] This document summarizes key discoveries, presents detailed experimental protocols for target identification, and outlines the signaling pathways implicated in β-sitosterol's bioactivity.

Identified Protein Targets of β-Sitosterol

Historically, 5α-reductase was the only known enzyme inhibited by β-sitosterol, but this interaction could not account for the full spectrum of its biological effects, such as its anti-inflammatory properties.[3] Recent research employing affinity chromatography and mass spectrometry has successfully identified novel direct binding proteins, providing new avenues for understanding its therapeutic actions.

Directly Identified Binding Proteins

A pivotal study utilized an affinity chromatography approach to isolate and identify two novel β-sitosterol binding proteins from macrophage and prostate cancer cell lysates:

-

17β-Hydroxysteroid Dehydrogenase Type 4 (17β-HSD4): This peroxisomal multifunctional protein was identified as a specific binder for β-sitosterol.[1][3] Interestingly, the binding affinity of 17β-HSD4 for β-sitosterol appeared to vary between cell types, preferentially binding to β-sitosterol in macrophage lysates while binding more strongly to cholesterol in prostate cancer cell lines. This suggests that cell-specific factors like post-translational modifications or protein complex formations may influence the interaction.

-

Extended Synaptotagmin 1 (E-Syt1): This protein was also discovered as a specific binder for β-sitosterol in the same study.

Computationally Predicted and Indirectly Implicated Targets

In addition to direct binding studies, computational modeling and analysis of downstream signaling effects have implicated several other proteins and pathways as being modulated by β-sitosterol.

-

Microtubules: Molecular docking studies have explored the binding of β-sitosterol and its derivatives to the colchicine (B1669291) binding site on tubulin, suggesting it may act as a microtubule-destabilizing agent, contributing to its anti-cancer effects by inducing cell cycle arrest and apoptosis.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease research, molecular docking simulations have shown that β-sitosterol exhibits significant binding affinities to both AChE and BChE, suggesting its potential as a dual inhibitor of these enzymes.

-

Human Serum Albumin (HSA): Studies have confirmed that β-sitosterol binds to HSA, the primary carrier protein in blood plasma. This interaction, primarily hydrophobic, occurs in the large cavity of subdomain IIA and is crucial for the transport and bioavailability of β-sitosterol in the body.

-

Signaling Pathway Proteins: β-Sitosterol has been shown to modulate multiple signaling pathways critical for cell survival and proliferation. While direct binding has not been confirmed for all, these pathways contain key protein targets. This includes the PI3K/Akt , MAPK , and Bcl-2 family pathways, which are heavily implicated in its pro-apoptotic effects in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from experimental and computational studies on β-sitosterol's protein interactions.

Table 1: Experimentally Identified and Characterized Protein Interactions

| Target Protein | Organism/Cell Line | Method | Key Quantitative Finding | Reference |

| 17β-HSD4 | Mouse Macrophage (Raw264.7) | Affinity Chromatography & Immunoblotting | Specific binding observed at 200 nM of biotinylated β-sitosterol probe. | |

| E-Syt1 | Mouse Macrophage (Raw264.7) | Affinity Chromatography & Immunoblotting | Specific binding observed at 600 nM of biotinylated β-sitosterol probe. | |

| 17β-HSD4 | Human Prostate Cancer (PC-3, DU-145) | Affinity Chromatography & Immunoblotting | Binds more strongly to cholesterol than β-sitosterol in these cell lines. | |

| E-Syt1 | Human Prostate Cancer (PC-3, DU-145) | Affinity Chromatography & Immunoblotting | Binds specifically to β-sitosterol over cholesterol. | |

| Human Serum Albumin (HSA) | Human | Fluorescence Spectroscopy | Binding Constant (K) = 4.6 ± 0.01 × 10³ M⁻¹ |

Table 2: Computationally Predicted Binding Affinities

| Target Protein | Method | Predicted Binding Affinity | Reference |

| Acetylcholinesterase (AChE) | Molecular Docking | -8.6 kcal/mol | |

| Butyrylcholinesterase (BChE) | Molecular Docking | -8.7 kcal/mol | |

| Tubulin (Colchicine Site) | Induced Fit Docking | Docking Score: -8.15 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following protocols are based on the successful identification of 17β-HSD4 and E-Syt1.

Protocol 1: Affinity Chromatography for Target Pull-Down

This method is designed to isolate proteins that directly bind to a ligand (β-sitosterol) immobilized on a solid support.

-

Probe Synthesis: Synthesize a biotinylated β-sitosterol affinity probe. This involves chemically modifying β-sitosterol to attach a biotin (B1667282) molecule, which will serve as a high-affinity handle for binding to streptavidin. A linker is typically used to minimize steric hindrance.

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., Raw264.7 macrophages, PC-3 prostate cancer cells) to a sufficient density.

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors) on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteome. Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Affinity Pull-Down:

-

Incubate the prepared cell lysate (e.g., 1 mg of total protein) with the biotinylated β-sitosterol probe at a specified concentration (e.g., 200 nM - 600 nM) for several hours at 4°C with gentle rotation.

-

As negative controls, run parallel experiments using biotin alone and a biotinylated cholesterol probe to identify non-specific binders and distinguish proteins that bind sterols generally from those specific to β-sitosterol.

-

Add streptavidin-conjugated agarose (B213101) beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and any bound proteins.

-

Pellet the beads by centrifugation at a low speed.

-

Wash the beads extensively with wash buffer (similar to lysis buffer but may contain a mild detergent like NP-40) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are now ready for analysis by silver staining, immunoblotting, or mass spectrometry.

-

Protocol 2: Protein Identification by Mass Spectrometry

-

Gel Electrophoresis: Separate the eluted proteins from the affinity pull-down on a 1D SDS-PAGE gel.

-

Staining: Stain the gel with a sensitive protein stain (e.g., silver stain or Coomassie blue) to visualize the protein bands.

-

Band Excision: Carefully excise the protein bands that appear specifically in the β-sitosterol lane and are absent or significantly reduced in the control lanes.

-

In-Gel Digestion: Destain the excised gel bands and subject them to in-gel digestion with a protease, typically trypsin, overnight.

-

Peptide Extraction: Extract the resulting peptides from the gel matrix.

-

LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Database Searching: Search the acquired tandem mass spectra against a protein sequence database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot or Sequest) to identify the proteins from which the peptides were derived.

Protocol 3: Validation by Immunoblotting (Western Blotting)

This technique is used to confirm the presence of a specific protein identified by mass spectrometry in the pull-down eluate.

-

Perform the affinity chromatography pull-down as described in Protocol 1.

-

Separate the eluted proteins on an SDS-PAGE gel and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the candidate protein (e.g., anti-17β-HSD4 or anti-E-Syt1).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly again.

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the correct molecular weight confirms the identity of the target protein.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for target identification and the key signaling pathways modulated by β-sitosterol.

Caption: Experimental workflow for identifying protein targets of β-sitosterol.

Caption: Signaling pathways modulated by β-sitosterol and its protein targets.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Beta-Sitosterol in Dietary Supplements

Introduction

Beta-sitosterol (B1209924) is a prominent phytosterol, a plant-derived compound structurally similar to cholesterol, widely distributed in the plant kingdom.[1] It is a common active ingredient in dietary and nutraceutical supplements due to its potential health benefits, which include cholesterol-lowering effects, anti-inflammatory properties, and support for prostate health.[2][3] To ensure product quality, safety, and efficacy, regulatory bodies and manufacturers require accurate and reliable analytical methods for the quantification of beta-sitosterol in these supplements.[1][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose.[4] Reversed-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is particularly suitable, offering high resolution, sensitivity, and the ability to separate beta-sitosterol from other matrix components without the need for complex derivatization.[2][4] This application note provides detailed protocols for the quantification of beta-sitosterol in supplement formulations using validated HPLC methods.

Principle

The methodology is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] In this technique, the sample is injected into the HPLC system and passes through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Beta-sitosterol, being a relatively non-polar molecule, interacts with the stationary phase. By optimizing the mobile phase composition and flow rate, beta-sitosterol is separated from other components in the supplement matrix. The separated compound then passes through a UV detector, which measures its absorbance at a specific wavelength.[4] Quantification is achieved by comparing the peak area of beta-sitosterol in the sample chromatogram to a calibration curve generated from certified reference standards of known concentrations.[2]

Experimental Protocols

1. Materials and Reagents

-

Instrumentation:

-

Chemicals and Reagents:

-

Beta-sitosterol certified reference standard

-

HPLC grade Methanol[1]

-

HPLC grade Acetonitrile[1]

-

HPLC grade Ethanol[5]

-

HPLC grade Water

-

Chloroform[1]

-

Potassium Hydroxide (B78521) (KOH)[4]

-

Toluene (B28343) or Hexane[4]

-

Glacial Acetic Acid or Phosphoric Acid (for pH adjustment)[6][7]

-

-

Consumables:

-

Volumetric flasks and pipettes

-

HPLC vials

-

Syringe filters (0.45 µm)[1]

-

RP-C18 HPLC column (various dimensions can be used, see Table 1)

-

2. Standard Solution Preparation

-

Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of beta-sitosterol reference standard and transfer it to a 50 mL volumetric flask.[1] Dissolve the standard in a few drops of chloroform (B151607) or methanol, then dilute to the mark with the mobile phase.[1] Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range is 1-100 µg/mL, depending on the specific method's sensitivity.[8][9]

3. Sample Preparation

The choice of sample preparation method depends on the supplement's matrix (e.g., simple powder tablet vs. an oil-based softgel).

Protocol A: Simple Solvent Extraction (for Tablets/Capsules/Powders)

This method is suitable for supplements where beta-sitosterol is not encapsulated in a complex lipid matrix.

-

Weigh and finely crush a representative number of supplement tablets or empty the contents of capsules to obtain a homogenous powder.[1]

-

Accurately weigh a portion of the powder and transfer it to a suitable container.

-

Add 1 mL of chloroform to dissolve the beta-sitosterol, followed by a known volume of the mobile phase.[1]

-

Sonicate the mixture for 10-15 minutes to ensure complete extraction.[1]

-

If necessary, dilute the solution with the mobile phase to bring the expected concentration of beta-sitosterol within the range of the calibration curve.[1]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Protocol B: Saponification and Liquid-Liquid Extraction (for Oil-based or Complex Matrices)

This method is used to hydrolyze lipids and release esterified phytosterols, making it suitable for oil-based supplements or complex herbal matrices.[4][10]

-

Accurately weigh a representative portion of the homogenized supplement into a flask.[10]

-

Add an ethanolic potassium hydroxide (KOH) solution (e.g., 40 mL of 95% ethanol (B145695) and 8 mL of 50% KOH).[4][10]

-

Heat the mixture under reflux for approximately 60-80 minutes to saponify the lipids.[4][10]

-

After cooling, transfer the solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding a non-polar solvent like toluene or hexane, shaking vigorously, and allowing the layers to separate.[4][10] Collect the organic (upper) layer. Repeat the extraction 2-3 times to ensure complete recovery.

-

Combine the organic extracts and wash with water to remove residual KOH.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase.[4]

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

Table 1: Summary of HPLC Chromatographic Conditions for Beta-Sitosterol Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1] | RP-C18[5] | Avantor ACE Ultra Core Super C18 (50 x 3.0 mm, 2.5 µm)[11] | Waters xBridges C18[7][8] |